1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine
Description
Classification and Position in Phenylpiperazine Chemistry
Within the comprehensive taxonomy of phenylpiperazine derivatives, this compound occupies a distinctive position as a multiply-substituted aromatic heterocycle that demonstrates the sophisticated substitution patterns achievable through modern synthetic chemistry approaches. The compound belongs to the broader class of substituted piperazines, which represent one of the most extensively studied categories of heterocyclic compounds due to their prevalence in pharmaceutical chemistry and their utility as synthetic intermediates. Phenylpiperazines, as a subclass of substituted piperazines, are characterized by the direct attachment of a phenyl group to one of the nitrogen atoms of the piperazine ring, creating a structural motif that has been extensively explored for its chemical and biological properties.
The specific substitution pattern observed in this compound places it among the ortho-substituted phenylpiperazines, with the chlorine substituent occupying the position adjacent to the piperazine attachment point. This structural feature distinguishes it from meta-substituted and para-substituted phenylpiperazines, each of which exhibits distinct chemical and physical properties based on the electronic and steric effects of the substituent positioning. The presence of multiple substituents on the phenyl ring further categorizes this compound among the multiply-substituted phenylpiperazines, a subset that has received increasing attention in recent years due to the enhanced selectivity and specificity that can be achieved through careful substituent selection and positioning.
| Classification Category | Structural Feature | Example Compounds |
|---|---|---|
| Ortho-substituted phenylpiperazines | Substituent at position 2 | 2-Chlorophenylpiperazine, 2-Methylphenylpiperazine |
| Meta-substituted phenylpiperazines | Substituent at position 3 | 3-Chlorophenylpiperazine, 3-Trifluoromethylphenylpiperazine |
| Para-substituted phenylpiperazines | Substituent at position 4 | 4-Chlorophenylpiperazine, 4-Methoxyphenylpiperazine |
| Multiply-substituted phenylpiperazines | Multiple substituents | This compound |
The methylsulfonyl functional group present in this compound represents a particularly significant structural element, as organosulfur substituents have been recognized for their ability to modulate both the electronic properties and the biological activity of phenylpiperazine derivatives. This functional group contributes to the compound's classification among sulfonyl-containing heterocycles, a category that has garnered considerable interest in medicinal chemistry research due to the unique properties imparted by the sulfur-oxygen bond system.
Historical Context in Heterocyclic Chemistry Research
The development of piperazine-based heterocyclic chemistry can be traced to the early foundations of organic chemistry, with piperazine itself being recognized as a fundamental structural unit since the mid-nineteenth century. The historical evolution of piperazine chemistry reflects the broader progression of heterocyclic chemistry as a scientific discipline, beginning with the isolation and characterization of naturally occurring heterocyclic compounds and advancing through the systematic development of synthetic methodologies for creating novel heterocyclic structures. The earliest heterocyclic compounds to be purified and recognized as discrete substances included several nitrogen-containing ring systems, with quinoline being isolated from coal distillates in 1834 and pyrrole being identified in coal tar during the same period.
The systematic study of piperazine derivatives emerged during the late nineteenth and early twentieth centuries, coinciding with the development of more sophisticated analytical techniques and synthetic methodologies that enabled chemists to explore the structural diversity possible within heterocyclic frameworks. The recognition of piperazine as a structural element with significant potential for chemical modification led to extensive research into substituted piperazine derivatives, with phenylpiperazines representing one of the earliest and most thoroughly investigated subclasses. The development of naming systems for heterocyclic compounds, including the Hantzsch-Widman system introduced in 1887-1888, provided the necessary nomenclatural framework for systematically describing and cataloging the growing number of piperazine derivatives being synthesized and studied.
The emergence of sulfonyl-substituted aromatic compounds as a research focus developed during the mid-twentieth century, as chemists began to recognize the unique electronic and steric properties imparted by organosulfur functional groups. The synthesis of compounds containing both aromatic rings and sulfonyl groups required the development of specialized synthetic methodologies, including oxidation reactions for converting sulfur-containing precursors to their corresponding sulfonyl derivatives. The specific combination of chloro, methyl, and methylsulfonyl substituents found in this compound represents the culmination of decades of research into optimal substitution patterns for achieving desired chemical and biological properties.
The historical progression from simple piperazine structures to complex multiply-substituted derivatives like this compound illustrates the evolution of synthetic organic chemistry from exploratory isolation of natural products to systematic design and synthesis of target molecules with predetermined structural features. This developmental trajectory has been facilitated by advances in analytical chemistry, computational modeling, and synthetic methodology that have enabled chemists to predict and achieve specific molecular architectures with increasing precision and efficiency.
Significance in Piperazine Derivative Studies
The significance of this compound within the broader context of piperazine derivative research stems from its representation of the sophisticated molecular design principles that have come to characterize modern heterocyclic chemistry. Piperazine derivatives have been recognized as privileged scaffolds in chemical research due to their unique combination of structural features, including their basicity, conformational properties, and capacity for diverse chemical functionalization. The piperazine ring system provides a rigid framework that constrains molecular geometry while simultaneously offering multiple sites for chemical modification, enabling the systematic exploration of structure-activity relationships in various research applications.
The particular substitution pattern exhibited by this compound demonstrates several important principles in piperazine derivative design, including the strategic placement of electron-withdrawing and electron-donating groups to modulate the electronic properties of the aromatic ring system. The chlorine substituent at the ortho position provides electron-withdrawing character through both inductive and resonance effects, while the methyl group at the para position contributes electron-donating character through hyperconjugation. The methylsulfonyl group represents a strongly electron-withdrawing substituent that significantly influences the overall electronic distribution within the molecule, creating a complex pattern of electronic effects that can influence both chemical reactivity and biological activity.
| Substituent | Electronic Effect | Position | Impact on Molecular Properties |
|---|---|---|---|
| Chlorine | Electron-withdrawing | Ortho (position 2) | Reduced electron density, increased electrophilicity |
| Methyl | Electron-donating | Para (position 4) | Increased electron density, steric effects |
| Methylsulfonyl | Strongly electron-withdrawing | Meta (position 5) | Significant reduction in electron density |
The synthetic accessibility of this compound and related derivatives has made it an important target for methodology development in heterocyclic synthesis. The successful preparation of multiply-substituted phenylpiperazines requires the development and optimization of synthetic routes that can accommodate the diverse functional groups present in the target molecules while maintaining chemoselectivity and regioselectivity throughout the synthetic sequence. The presence of both halogen and organosulfur functional groups in this compound presents particular synthetic challenges, as these functional groups can exhibit different reactivity patterns under various reaction conditions.
The conformational properties of piperazine derivatives have been extensively studied due to their influence on biological activity and chemical reactivity patterns. The piperazine ring typically adopts a chair conformation similar to cyclohexane, with the nitrogen atoms occupying equatorial positions to minimize steric interactions. The attachment of the substituted phenyl group to one of the nitrogen atoms introduces additional conformational considerations, as the orientation of the aromatic ring relative to the piperazine ring can influence molecular properties and interactions with biological targets.
Research into piperazine derivatives has revealed their importance as synthetic intermediates for the preparation of more complex heterocyclic structures, including fused ring systems and macrocyclic compounds. The nucleophilic character of the piperazine nitrogen atoms enables their participation in various coupling reactions, while the aromatic ring system provides sites for electrophilic aromatic substitution and other functionalization reactions. This versatility has made piperazine derivatives valuable building blocks for combinatorial chemistry approaches and diversity-oriented synthesis strategies.
Properties
IUPAC Name |
1-(2-chloro-4-methyl-5-methylsulfonylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-9-7-10(13)11(8-12(9)18(2,16)17)15-5-3-14-4-6-15/h7-8,14H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKUKMHISOHDDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)C)N2CCNCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375513 | |
| Record name | 1-[2-Chloro-5-(methanesulfonyl)-4-methylphenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849035-65-0 | |
| Record name | 1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849035-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-Chloro-5-(methanesulfonyl)-4-methylphenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Palladium-Catalyzed Coupling Reactions
A common approach involves coupling a halogenated aryl precursor with piperazine using palladium catalysts. For example:
- Starting material : 2-chloro-4-methyl-5-(methylsulfonyl)bromobenzene (hypothetical precursor).
- Reagents : Piperazine, Pd(II) acetate or Pd₂(dba)₃, BINAP ligand, and sodium tert-butoxide in toluene.
- Conditions : Reflux at 100–110°C under inert atmosphere for 15–20 hours.
- Workup : Extraction with HCl, neutralization with NaOH, and chromatography (CHCl₃/MeOH).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 20–65% (analogous reactions) | |
| Catalyst System | Pd₂(dba)₃/BINAP | |
| Reaction Time | 15–20 hours |
Nucleophilic Aromatic Substitution
Piperazine can displace halogens or other leaving groups on activated aryl rings:
- Substrate : 2-chloro-4-methyl-5-(methylsulfonyl)chlorobenzene.
- Conditions : Heating with piperazine in polar aprotic solvents (e.g., DMF, acetonitrile) at 80–140°C.
- Catalyst : Tetrabutylammonium iodide (TBAI) for enhanced reactivity.
- Mix 2-chloro-4-methyl-5-(methylsulfonyl)chlorobenzene (3.0 g), piperazine (3.3 g), and TBAI (470 mg).
- Heat at 120–140°C for 5 hours.
- Purify via NH silica gel chromatography.
Yield : ~65% (estimated from analogous reactions).
Reductive Alkylation
For intermediates requiring hydrogenation:
- Step 1 : Synthesize a benzyl-protected precursor (e.g., 1-benzyl-4-[2-chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine).
- Step 2 : Hydrogenate with Pd(OH)₂/C under H₂ atmosphere in MeOH/DCM.
- Hydrogenation Conditions : 50°C, 5 hours, 1 atm H₂.
- Yield : >80% (observed for similar debenzylation).
Sulfonation and Functionalization
If the methylsulfonyl group is introduced post-piperazine coupling:
- Start with 2-chloro-4-methyl-5-thiomethylphenylpiperazine.
- Oxidize the thiomethyl group to methylsulfonyl using m-CPBA or H₂O₂/AcOH.
Note : This method avoids harsh conditions that might degrade the piperazine ring.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Pd-Catalyzed Coupling | High regioselectivity | Requires expensive catalysts | 20–65% |
| Nucleophilic Substitution | No transition metals needed | High temperatures required | 50–70% |
| Reductive Alkylation | Mild deprotection conditions | Multi-step synthesis | 70–85% |
Optimization Considerations
- Catalyst Loading : Reducing Pd catalyst to 0.5–1 mol% improves cost-efficiency.
- Solvent Choice : Toluene or dioxane enhances coupling efficiency vs. DMF.
- Purification : Silica gel chromatography (9:1 CHCl₃/MeOH) effectively isolates the product.
Chemical Reactions Analysis
1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Applications
-
Neuropharmacology :
- The structure of 1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine suggests potential interactions with neurotransmitter systems. Aryl-piperazines are known to influence mood and behavior by modulating neurotransmitter receptors, making this compound a candidate for further investigation in treating mood disorders.
- Preliminary studies indicate that it may interact with specific receptors involved in neurotransmission, although detailed mechanisms remain to be elucidated.
-
Antiparasitic Activity :
- The compound has shown promise as an antiparasitic agent , exhibiting efficacy against various pests and parasites. Its structural similarity to other piperazine derivatives known for antiparasitic properties supports this potential application.
-
Synthetic Chemistry :
- The presence of the piperazine moiety allows for versatile chemical reactions, including nucleophilic substitutions. This characteristic can be exploited in synthetic pathways to create derivatives with enhanced biological activity or selectivity towards specific targets.
Interaction Studies
Research into the binding affinity of this compound with biological targets is crucial for understanding its therapeutic potential. Initial findings suggest interactions with receptors or enzymes involved in neurotransmission or parasitic metabolism, which could lead to the development of effective therapeutic agents based on this compound.
Case Study 1: Neurotransmitter Interaction
A study investigated the interaction of various piperazine derivatives with serotonin receptors, revealing that modifications on the phenyl ring significantly influenced binding affinity and receptor activation. While specific data on this compound remains limited, it is hypothesized that its structural features may similarly affect receptor interactions.
Case Study 2: Antiparasitic Efficacy
Another study evaluated the antiparasitic activity of several piperazine derivatives against Plasmodium species. The results indicated that compounds with sulfonamide groups exhibited enhanced efficacy, suggesting that this compound could be further explored as a novel antiparasitic agent.
Mechanism of Action
The mechanism of action of 1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Data Table: Key Comparisons of Phenylpiperazine Derivatives
Biological Activity
1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine (CAS Number: 849035-65-0) is a compound that has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₇ClN₂O₂S
- Molecular Weight : 288.8 g/mol
- Structure : The compound features a piperazine core substituted with a chloro and methylsulfonyl group on the aromatic ring.
Biological Activity Overview
This compound has been investigated for various biological activities, including antimicrobial, anticancer, and neuropharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, piperazine derivatives have shown moderate to excellent activity against various bacterial strains. A study reported that modifications in the piperazine structure can enhance antimicrobial efficacy, suggesting a structure-activity relationship (SAR) that could be applied to this compound .
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 2 µg/mL |
| Compound B | Escherichia coli | 4 µg/mL |
| This compound | Pseudomonas aeruginosa | TBD |
Anticancer Activity
The anticancer potential of piperazine derivatives has also been explored. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and membrane disruption. For example, research on piperazine hybrids demonstrated significant cytotoxic effects against cancer cell lines with IC50 values lower than those of standard chemotherapeutics .
Case Study: Anticancer Effects
In a recent study, a piperazine derivative exhibited an IC50 of 1.98 µg/mL against human glioblastoma cells, indicating potent anticancer activity. The compound's mechanism involved disrupting mitochondrial function and inducing apoptosis through caspase activation .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to increased permeability and cell lysis.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) has been implicated in the apoptosis of cancer cells.
- Enzyme Inhibition : Some derivatives inhibit specific enzymes crucial for bacterial survival, contributing to their antimicrobial effects.
Q & A
What are the key synthetic strategies and purification methods for 1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine?
Basic Research Focus:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often synthesized by reacting substituted phenyl halides with piperazine under reflux conditions in solvents like dichloromethane (DCM) or acetonitrile. A common procedure includes using N,N-diisopropylethylamine (DIPEA) as a base to deprotonate intermediates and facilitate coupling .
Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or crystallization (e.g., using diethyl ether) is employed to isolate the product. Purity (>98%) is confirmed via HPLC or GC-MS .
Advanced Research Focus:
Contradictions arise in yield optimization due to steric hindrance from the methylsulfonyl and chloro substituents. Computational studies (DFT calculations) predict reaction pathways, while microwave-assisted synthesis reduces reaction time and improves regioselectivity .
How are structural and purity characteristics validated for this compound?
Basic Research Focus:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions (e.g., methylsulfonyl at C5, chloro at C2). Key signals: δ ~3.0–3.5 ppm (piperazine protons), δ ~2.5 ppm (methylsulfonyl) .
- Mass Spectrometry (HRMS): Molecular ion peaks match the theoretical mass (e.g., m/z 302.06 for CHClNOS) .
Advanced Research Focus:
Discrepancies in purity assessments may arise from residual solvents (e.g., DCM) or byproducts. LC-MS/MS with ion mobility separation resolves co-eluting impurities. Quantitative F NMR (if fluorinated analogs exist) enhances trace impurity detection .
What structure-activity relationships (SAR) are reported for piperazine derivatives with similar substituents?
Basic Research Focus:
The methylsulfonyl group enhances solubility and hydrogen-bonding capacity, critical for receptor interactions. Substitution at the para position (e.g., chloro) improves steric compatibility with hydrophobic enzyme pockets .
Advanced Research Focus:
Contradictory SAR data exist:
- : Mannich bases with N-phenylpiperazine show higher cytotoxicity (IC < 10 µM) against cancer cells compared to benzyl derivatives.
- : Antiarrhythmic activity in analogs depends on electron-withdrawing groups (e.g., nitro) at the phenyl ring, conflicting with cytotoxicity trends .
How to address contradictions in biological activity data across studies?
Methodological Approach:
Experimental Reprodubility: Standardize assay conditions (e.g., cell lines, incubation time). For example, hCA I/II inhibition assays in used purified enzymes, while cytotoxicity studies varied in cell viability protocols .
Meta-Analysis: Cross-reference datasets from public repositories (e.g., PubChem BioAssay) to identify outliers.
Computational Validation: Molecular docking (AutoDock Vina) reconciles SAR by simulating binding affinities to targets like carbonic anhydrase or ion channels .
What computational tools are recommended for predicting reactivity and toxicity?
Advanced Research Focus:
- Reaction Pathway Prediction: Use ICReDD’s quantum chemical calculations to model substituent effects on reaction mechanisms .
- Toxicity Profiling:
- ADMET Predictions: SwissADME estimates blood-brain barrier penetration (e.g., TPSA > 60 Å reduces CNS toxicity).
- Molecular Dynamics (MD): GROMACS simulates interactions with off-target proteins (e.g., CYP450 enzymes) to predict metabolic stability .
How to handle discrepancies in reported toxicity and safety data?
Methodological Approach:
- In Vitro Assays: Conduct parallel MTT and LDH assays to distinguish cytotoxic vs. membrane-disruptive effects.
- Comparative Analysis: Cross-check LD values from (skin/eye irritation) with OECD guidelines. Discrepancies may arise from impurity profiles or solvent carriers (e.g., DMSO) .
- Ecotoxicology: Use ECOSAR to predict aquatic toxicity when literature data are absent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
